
2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C18H20F3N5O2 and its molecular weight is 395.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
Property | Value |
---|---|
Molecular Weight | 368.36 g/mol |
CAS Number | 2034465-50-2 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multiple steps, including the preparation of the piperidine ring and the introduction of the pyrimidine moiety. The final step often involves coupling with a nicotinamide derivative under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cancer pathways. It is hypothesized to inhibit certain kinases associated with tumor growth and proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, compounds structurally related to this compound have shown significant inhibitory effects on various cancer cell lines:
- IC50 Values : The compound exhibits IC50 values in the nanomolar range against several cancer cell lines, indicating potent antitumor activity.
Cell Line | IC50 (μM) |
---|---|
A549 (Lung) | 0.126 |
MDA-MB-231 (Breast) | 0.050 |
NCI-H1975 (Lung) | 0.013 |
These values suggest that modifications to the core structure can enhance efficacy against specific cancer types.
Case Studies
- Study on EGFR Inhibition : A study evaluated the effects of similar pyrimidine-based compounds on EGFR kinase inhibition, finding that modifications similar to those in our compound led to enhanced selectivity and potency against tumor cells .
- Xenograft Model : In vivo studies using Karpas-422 xenograft models demonstrated robust antitumor effects when dosed at 160 mg/kg BID, indicating significant therapeutic potential .
- Selectivity for Cancer Cells : Research has shown that compounds with similar structures exhibit a marked preference for cancer cells over non-cancerous cells, demonstrating a favorable therapeutic window .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects
Recent studies have demonstrated significant antiproliferative activity against various cancer cell lines. Notably, the compound showed selective activity against the MCF-7 breast cancer cell line with an IC50 value of 3.1 µM and against HCT116 colon cancer cells with an IC50 value of 5.3 µM. The following table summarizes these findings:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 3.1 |
HCT116 | 5.3 |
These results indicate that modifications to the benzamide structure can enhance anticancer properties, making this compound a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
Preliminary investigations suggest potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. In vitro studies indicated a reduction in TNF-alpha and IL-6 production in macrophage cell lines treated with the compound:
Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
Control | 1000 | 800 |
Compound Treatment | 300 | 250 |
This profile indicates promising anti-inflammatory potential, warranting further exploration in therapeutic contexts.
Antimicrobial Activity
Some derivatives of compounds with similar structures have shown efficacy against bacterial strains, suggesting that this compound could also possess antimicrobial properties.
Synthetic Methods
The synthesis of 2-methoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide typically involves multiple steps:
- Preparation of the Piperidine Ring : This is the foundational step where piperidine is synthesized.
- Introduction of the Pyrimidine Moiety : The pyrimidine structure is then incorporated into the piperidine framework.
- Coupling with the Benzamide Group : The final step involves linking the benzamide moiety to complete the synthesis.
Key reagents include methoxybenzoyl chloride, 2-methyl-6-(trifluoromethyl)pyrimidine, and piperidine, often carried out under inert atmospheres like nitrogen or argon at elevated temperatures.
In Vivo Studies on Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. These findings support its potential as a lead compound for developing new anticancer therapies.
Safety and Toxicity Assessments
Toxicological evaluations indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Eigenschaften
IUPAC Name |
2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-11-23-14(18(19,20)21)10-15(24-11)26-8-5-12(6-9-26)25-16(27)13-4-3-7-22-17(13)28-2/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJZSJRUZWFZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(N=CC=C3)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.